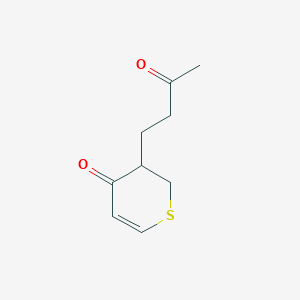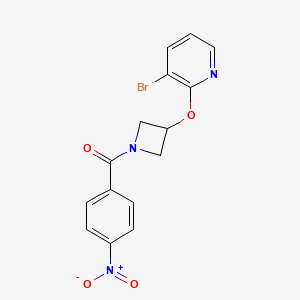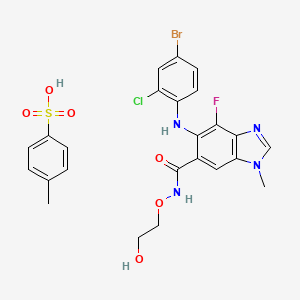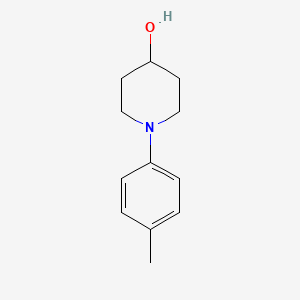
3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-one is an organic compound that belongs to the class of thiopyran derivatives Thiopyrans are sulfur-containing heterocycles that have a wide range of applications in medicinal chemistry and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-one typically involves the reaction of a thiopyran derivative with an appropriate oxobutylating agent. One common method is the reaction of 2,3-dihydro-4H-thiopyran-4-one with 3-oxobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amino or alkoxy derivatives
科学的研究の応用
3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiopyran derivatives and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(3-Oxobutyl)-2,3-dihydro-4H-pyran-4-one: Similar structure but with an oxygen atom instead of sulfur.
3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-ol: Similar structure with a hydroxyl group instead of a carbonyl group.
3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-thione: Similar structure with a thione group instead of a carbonyl group.
Uniqueness
3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-one is unique due to its specific combination of a thiopyran ring and an oxobutyl side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
89241-45-2 |
|---|---|
分子式 |
C9H12O2S |
分子量 |
184.26 g/mol |
IUPAC名 |
3-(3-oxobutyl)-2,3-dihydrothiopyran-4-one |
InChI |
InChI=1S/C9H12O2S/c1-7(10)2-3-8-6-12-5-4-9(8)11/h4-5,8H,2-3,6H2,1H3 |
InChIキー |
NPEPTTBYULFGGA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1CSC=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14131082.png)




